molecular formula C16H16O2 B14189557 Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate CAS No. 919090-84-9

Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate

Cat. No.: B14189557
CAS No.: 919090-84-9
M. Wt: 240.30 g/mol
InChI Key: VEJDDJFQTNYOEB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate is an organic compound with the molecular formula C₁₆H₁₆O₂. It is characterized by a complex structure that includes both alkyne and diene functionalities, making it a versatile molecule in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cinnamaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through aldol condensation, followed by dehydration to form an enone.

    Alkyne Formation: The enone undergoes a Sonogashira coupling reaction with an appropriate alkyne to introduce the triple bond.

    Final Esterification: The final step involves esterification to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate stands out due to its combination of alkyne and diene functionalities, which provide unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

919090-84-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)14(2)10-6-4-7-11-15-12-8-5-9-13-15/h4-6,8-10,12-13H,3H2,1-2H3

InChI Key

VEJDDJFQTNYOEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=CC#CC1=CC=CC=C1)C

Origin of Product

United States

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